molecular formula C18H19N9 B6446731 3-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyrazine-2-carbonitrile CAS No. 2549015-20-3

3-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyrazine-2-carbonitrile

Cat. No.: B6446731
CAS No.: 2549015-20-3
M. Wt: 361.4 g/mol
InChI Key: HHELGPCRWBHGPY-UHFFFAOYSA-N
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Description

This compound features a pyridazine core substituted at the 3-position with a 3,5-dimethylpyrazole moiety. A piperazine linker bridges the pyridazine to a pyrazine ring bearing a carbonitrile group at the 2-position. The carbonitrile group enhances electron-withdrawing properties, which may influence reactivity and binding affinity .

Properties

IUPAC Name

3-[4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]pyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N9/c1-13-11-14(2)27(24-13)17-4-3-16(22-23-17)25-7-9-26(10-8-25)18-15(12-19)20-5-6-21-18/h3-6,11H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHELGPCRWBHGPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)C4=NC=CN=C4C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability Additionally, the presence of other substances in the environment, such as proteins or ions, could potentially interact with the compound and affect its activity

Biological Activity

The compound 3-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyrazine-2-carbonitrile is a notable member of the pyrazole derivative family, which has garnered attention due to its diverse biological activities. Pyrazole derivatives are recognized for their potential pharmacological applications, including anti-inflammatory, antibacterial, and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this specific compound, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H23N7C_{20}H_{23}N_7 with a molecular weight of approximately 393.45 g/mol. It features multiple functional groups that contribute to its biological activity, including a pyrazine core and piperazine substituents.

PropertyValue
Molecular FormulaC20H23N7C_{20}H_{23}N_7
Molecular Weight393.45 g/mol
IUPAC NameThis compound
PurityTypically >95%

Antitumor Activity

Recent studies have indicated that pyrazole derivatives exhibit significant antitumor activity. For instance, compounds similar to the one have been shown to inhibit various cancer cell lines by targeting critical pathways involved in tumor growth. One study highlighted that pyrazole derivatives demonstrated effective inhibition against BRAF(V600E) and EGFR kinases, which are pivotal in several cancers, including melanoma and lung cancer .

Antibacterial and Antifungal Properties

The compound's structural features suggest potential antibacterial and antifungal activities. Research has shown that pyrazole derivatives can disrupt bacterial cell wall synthesis and inhibit fungal growth. A study on related pyrazole carboxamides reported notable antifungal activity against various strains . The incorporation of the piperazine moiety may enhance the compound's interaction with microbial targets.

Anti-inflammatory Effects

Pyrazole derivatives are also recognized for their anti-inflammatory properties. The presence of specific substituents can modulate the inflammatory response by inhibiting pro-inflammatory cytokines. Studies have demonstrated that certain pyrazole compounds can reduce inflammation in models of acute and chronic inflammatory diseases .

Study 1: Anticancer Efficacy

In a controlled study involving breast cancer cell lines (MCF-7 and MDA-MB-231), several pyrazole derivatives were tested for cytotoxicity. The results indicated that compounds with similar structures to the target compound exhibited significant cytotoxic effects, particularly when combined with standard chemotherapy agents like doxorubicin . This combination therapy showed enhanced efficacy, suggesting a synergistic effect.

Study 2: Antibacterial Activity

Another investigation focused on the antibacterial properties of pyrazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results revealed that some derivatives had minimum inhibitory concentrations (MICs) comparable to established antibiotics, indicating their potential as alternative therapeutic agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridazine-Pyrazole Derivatives

  • Example: 6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-ylmethanone (ppyEt) Structural Differences: Replaces the piperazine-pyrazine-carbonitrile segment with a pyrrole-carbonyl group. The carbonyl group may engage in different dipole interactions compared to the carbonitrile in the target compound.

Piperazine-Linked Heterocycles

  • Example: 5-((cis)-3-(6H-Imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)-4-methylpiperidin-1-yl)pyrazine-2-carbonitrile Structural Differences: Replaces the pyridazine-pyrazole unit with an imidazo-pyrrolo-pyrazine system and uses a methylpiperidine instead of piperazine. The methylpiperidine may reduce solubility compared to piperazine. Pharmacological Implications: Such compounds are often explored as kinase inhibitors, suggesting the target compound’s piperazine-pyrazine segment could be optimized for similar targets .

Pyrazole-Carbonitrile Derivatives

  • Example: 3-Azido-1-(4-methylbenzyl)-1H-pyrazole-4-carbonitrile Structural Differences: Simpler pyrazole core with a carbonitrile group and azide substituent, lacking the pyridazine and piperazine components. Functional Impact: The azide group offers click-chemistry utility, but the absence of extended heterocycles limits multi-target engagement.

Pyrazolo[3,4-d]pyrimidines

  • Example: 4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine Structural Differences: Fused pyrazole-pyrimidine system without pyridazine or piperazine. Functional Impact: The fused system enhances planar rigidity, favoring intercalation or stacking in DNA/protein binding. The target compound’s piperazine linker may instead favor allosteric modulation .

Key Comparative Data

Compound Core Structure Key Substituents Potential Applications
Target Compound Pyridazine-Piperazine-Pyrazine 3,5-Dimethylpyrazole, 2-Carbonitrile Kinase inhibition, Enzyme modulation
ppyEt Pyridazine-Pyrazole Pyrrole-carbonyl Catalysis, Metal coordination
Imidazo-pyrrolo-pyrazine Imidazo-pyrrolo-pyrazine Piperidine, 2-Carbonitrile Kinase/protease inhibition
3-Azido-pyrazole-carbonitrile Pyrazole Azide, 4-Carbonitrile Click chemistry, Bioorthogonal probes
Pyrazolo[3,4-d]pyrimidine Pyrazole-Pyrimidine 4-Imino, 5-Amino Anticancer, Antimicrobial agents

Research Findings and Trends

  • Synthetic Flexibility : The target compound’s piperazine linker allows modular substitution, as seen in piperazine-linked pyridazine derivatives (e.g., Ethyl 4-(2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate) . This modularity is critical for structure-activity relationship (SAR) studies.
  • Biological Performance : Piperazine-containing compounds often exhibit improved solubility and bioavailability compared to rigid analogs. For example, pyrazine-carbonitriles with piperazine (as in ) show enhanced cellular permeability in kinase assays .
  • Electron-Withdrawing Effects : The 2-carbonitrile group in the target compound may stabilize charge-transfer interactions, similar to its role in pyrazolo[3,4-d]pyrimidine derivatives .

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